(R)-3-(Pyrrolidin-2-yl)phenol hydrochloride
Description
Significance of Chiral Phenolic Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis
The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that is a core component of numerous natural products, pharmaceuticals, and catalysts. nih.govmdpi.com Its non-planar, puckered structure allows for the precise spatial arrangement of substituents, which is crucial for stereoselective interactions with biological targets or substrates in a chemical reaction. When a phenolic group is incorporated into a chiral pyrrolidine scaffold, the resulting molecule gains additional functionalities that are highly valued in modern organic synthesis.
Phenols and their derivatives are recurring motifs in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry. nsf.gov The hydroxyl group of the phenol (B47542) can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. Furthermore, the aromatic ring can engage in various non-covalent interactions, such as π-π stacking. In the context of organic synthesis, chiral phenolic pyrrolidines serve as versatile building blocks. For instance, the renowned amino acid L-proline, a fundamental chiral pyrrolidine, is a cornerstone of organocatalysis. nih.gov The development of derivatives, including those with phenolic groups, has expanded the scope and efficiency of asymmetric transformations. nih.gov
These scaffolds are particularly significant in asymmetric catalysis, where they can be employed as ligands for transition metals or as organocatalysts themselves. nih.govacs.org The stereochemistry of the pyrrolidine ring directs the enantioselectivity of the reaction, while the phenol group can participate in secondary interactions, such as hydrogen bonding, to enhance catalytic activity and selectivity. The synthesis of densely substituted, optically pure pyrrolidines is a key objective in organic chemistry, with methods like 1,3-dipolar cycloadditions being powerful tools for their construction. acs.orgresearchgate.net
The following table summarizes the key attributes of chiral phenolic pyrrolidine scaffolds:
Research Trajectories for (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride
This compound is a specific chiral building block that embodies the characteristics described above. While extensive, dedicated research on this particular molecule is not widely documented in publicly available literature, its research trajectory can be understood by examining the applications of structurally similar compounds. The primary trajectory for a molecule of this nature is its use as a chiral intermediate in the synthesis of more complex, high-value compounds, particularly in the fields of medicinal chemistry and catalysis.
One major research avenue is its potential incorporation into novel pharmaceutical agents. The 3-hydroxyphenyl group is a key pharmacophore in several centrally acting drugs, such as the analgesic tapentadol. The combination of this phenolic moiety with a chiral pyrrolidine ring offers a scaffold for developing new ligands for various receptors and enzymes in the central nervous system. Research in this area would involve multi-step synthetic sequences where the (R)-3-(pyrrolidin-2-yl)phenol core is further functionalized to create a library of compounds for biological screening.
Another significant research trajectory is its application in asymmetric catalysis. Chiral amines and amino alcohols are foundational to many catalytic systems. The (R)-3-(pyrrolidin-2-yl)phenol structure could be elaborated into novel ligands for metal-catalyzed reactions or serve as the basis for new organocatalysts. For example, the nitrogen of the pyrrolidine could be functionalized to coordinate with a metal center, while the stereocenter at the 2-position and the phenol group could work in concert to create a chiral environment that influences the stereochemical outcome of a reaction.
The synthesis of such chiral 3-arylpyrrolidines with high optical purity is an active area of research. nih.gov Methods often involve asymmetric synthesis from achiral starting materials or resolution of racemic mixtures. The availability of enantiomerically pure this compound is critical for its use in these research applications, as the biological activity and catalytic performance of chiral molecules are often highly dependent on their absolute configuration.
The chemical properties of this compound are summarized in the table below.
The research trajectories for this compound are therefore primarily focused on its exploitation as a versatile chiral building block, leveraging its unique combination of a stereocenter, a secondary amine, and a phenolic group to access novel and complex molecular architectures with potential applications in drug discovery and asymmetric synthesis.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHPGTAUHOKERV-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 3 Pyrrolidin 2 Yl Phenol Hydrochloride
Asymmetric Synthesis Strategies for Enantiomeric Control
Establishing the desired (R)-stereochemistry at the carbon adjacent to the nitrogen atom in the pyrrolidine (B122466) ring is the most critical challenge in the synthesis of the title compound. Modern synthetic chemistry offers several powerful strategies to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy is reliable and has been widely applied to the synthesis of chiral amines and their derivatives.
Commonly used auxiliaries for the asymmetric synthesis of α-substituted cyclic amines include Evans' oxazolidinones, pseudoephedrine amides, and SAMP/RAMP hydrazones. wikipedia.orgharvard.edu The general approach involves attaching the auxiliary to an achiral precursor, performing a diastereoselective alkylation or other C-C bond-forming reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.
For instance, an N-acyl oxazolidinone, as popularized by David A. Evans, can be deprotonated to form a chiral enolate. rsc.orgresearchgate.net This enolate reacts with an electrophile from the less sterically hindered face, as directed by the substituents on the oxazolidinone ring, to form a new stereocenter with high diastereoselectivity. wikipedia.org Similarly, hydrazones formed from ketones or aldehydes using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) can be deprotonated and alkylated with high stereocontrol. wikipedia.orgorgsyn.org
| Chiral Auxiliary | Precursor Type | Key Reaction | Typical Diastereomeric Excess |
| Evans' Oxazolidinone | N-Acyl Imide | Enolate Alkylation | >95% |
| Pseudoephedrine | Amide | Enolate Alkylation | >90% |
| SAMP/RAMP | Hydrazone | Aza-enolate Alkylation | >96% |
Asymmetric Catalysis in Pyrrolidine Ring Construction
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Both metal-based and organic catalysts have been successfully employed to construct the chiral pyrrolidine ring.
One of the most powerful methods is the catalytic asymmetric [3+2] cycloaddition of an azomethine ylide with an alkene. nih.gov In this reaction, a chiral metal complex, often involving silver (Ag) or copper (Cu), coordinates with the reactants to create a chiral environment, guiding the cycloaddition to favor one enantiomer of the resulting pyrrolidine product.
Organocatalysis, which avoids the use of metals, has also emerged as a robust strategy. Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze intramolecular aza-Michael reactions to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk Similarly, chiral secondary amines like proline and its derivatives can catalyze domino reactions that construct the functionalized pyrrolidine scaffold. mdpi.com
| Catalytic System | Reaction Type | Key Features | Typical Enantiomeric Excess |
| Chiral Phosphoric Acid | Intramolecular aza-Michael | Metal-free; mild conditions | 90-99% |
| Ag(I) / Chiral Ligand | [3+2] Cycloaddition | High turnover numbers | 85-97% |
| Cu(I) / Chiral Ligand | [3+2] Cycloaddition | Good control of multiple stereocenters | 90-99% |
| Ir(I) / Chiral Ligand | Reductive Cycloaddition | Uses amides as precursors | >95% dr |
Biocatalytic Pathways for Stereoselective Transformation
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild, environmentally benign conditions. For the synthesis of chiral pyrrolidines, enzymes such as transaminases (TAs), imine reductases (IREDs), and engineered cytochrome P450s are particularly effective.
Transaminases can catalyze the asymmetric amination of a ketone precursor, such as an ω-chloro-ketone. The resulting chiral amine can then undergo spontaneous intramolecular cyclization to form the desired (R)- or (S)-pyrrolidine, depending on which enantiomer of the enzyme is used. This approach provides access to both enantiomers of the product with very high enantiomeric excess (ee).
More recently, engineered enzymes based on cytochrome P450 have been developed to catalyze abiological reactions, including intramolecular C-H amination. These "pyrrolidine synthases" can convert a linear organic azide (B81097) into a chiral pyrrolidine through direct nitrene insertion into a C-H bond, offering a novel and efficient route to these heterocyles.
| Enzyme Class | Reaction Type | Substrate Example | Reported Outcome |
| Transaminase (TA) | Reductive Amination / Cyclization | ω-chloro-arylketone | >99% ee |
| Cytochrome P411 (Engineered) | Intramolecular C-H Amination | Alkyl Azide | up to 99:1 er |
| Monoamine Oxidase (MAO-N) | Kinetic Resolution / De-epimerization | Racemic Pyrroline (B1223166) | >98% ee |
Chemical Transformation Pathways and Precursor Utilization
The construction of the (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride molecule involves the strategic formation of the pyrrolidine core and the management of the phenolic moiety. The choice of precursors and the sequence of reactions are critical for an efficient synthesis.
Synthetic Routes to the Pyrrolidine Core
The pyrrolidine ring can be constructed from a variety of acyclic or cyclic precursors. A common strategy involves the intramolecular cyclization of a linear substrate containing a nitrogen nucleophile and a suitable electrophilic center. For example, enantiopure homoallylic sulfonamides can undergo iodocyclization to produce trans-2,5-disubstituted pyrrolidines stereoselectively. nih.gov
Another powerful approach starts with readily available chiral precursors from the "chiral pool," such as (S)-proline or (S)-4-hydroxy-L-proline. nih.gov These molecules already possess the desired stereochemistry, which can be retained through a series of chemical modifications to build the target structure.
Modern methods also include metal-catalyzed reactions that build the ring from simple starting materials. For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by cycloaddition, provides access to highly substituted pyrrolidines. acs.org Similarly, Michael addition reactions can be used to form a linear precursor that is then cyclized to form the pyrrolidine ring. rsc.org
Functionalization and Derivatization of the Phenolic Moiety
The phenolic hydroxyl group on the aromatic ring is a key functional group that influences the molecule's properties and reactivity. Its presence requires careful consideration during the synthetic sequence. The hydroxyl group is a strongly activating, ortho-, para-director for electrophilic aromatic substitution, meaning reactions like halogenation or nitration would preferentially occur at positions ortho and para to the -OH group. byjus.commlsu.ac.inlibretexts.org
In many synthetic routes, the phenolic hydroxyl is protected to prevent unwanted side reactions during the construction of the pyrrolidine ring. Common protecting groups for phenols include benzyl (B1604629) ethers, silyl (B83357) ethers, or methyl ethers. sioc-journal.cncem.com These groups are stable under a range of reaction conditions but can be selectively removed at a late stage of the synthesis to reveal the free phenol (B47542). nih.govacs.org
Once the core (R)-2-(3-hydroxyphenyl)pyrrolidine structure is assembled, the phenolic moiety can be derivatized to explore structure-activity relationships. Key reactions include O-alkylation to form ethers nih.govrsc.orggoogle.com or esterification to form esters. These transformations can modify the compound's physicochemical properties. The final step in the preparation of the title compound involves the deprotection of the pyrrolidine nitrogen (if protected, e.g., with a Boc group) and treatment with hydrochloric acid to form the stable hydrochloride salt.
Optimization of Reaction Conditions for Yield and Selectivity
The successful synthesis of this compound, a compound with a specific stereoisomeric configuration, is critically dependent on the meticulous optimization of reaction conditions. The primary objectives of this optimization are to maximize the chemical yield, ensuring an efficient conversion of starting materials to the desired product, and to achieve high stereoselectivity, which is essential for obtaining the correct (R)-enantiomer in high purity. Key parameters that are systematically varied and studied include the choice of catalyst, solvent, reaction temperature, pressure, and the stoichiometry of reagents.
Detailed research into the synthesis of chiral pyrrolidine derivatives highlights that even minor adjustments to these conditions can have a profound impact on the reaction outcome. The development of advanced catalytic systems, including both metal-based catalysts and organocatalysts, has been instrumental in achieving high levels of control over stereochemistry. nih.govorganic-chemistry.org
A crucial step in many synthetic routes leading to chiral pyrrolidines is asymmetric hydrogenation. researchgate.net The optimization of this step is paramount for establishing the desired stereocenter. Research on related chiral pyrrolidin-2-yl-methanol derivatives provides a clear example of how reaction parameters are fine-tuned. google.com In a typical hydrogenation reaction to produce a chiral pyrrolidine salt, factors such as hydrogen pressure, temperature, and the solvent system are carefully controlled. google.com
For instance, the hydrogenation of a precursor ketone is often performed using a palladium on carbon (Pd/C) catalyst in a polar protic solvent. google.com The efficiency and selectivity of this reduction are highly sensitive to the reaction environment.
Table 1: Optimization of Hydrogenation Conditions for a Chiral Pyrrolidine Derivative
| Parameter | Range Studied | Optimal Range | Effect on Yield and Selectivity |
|---|---|---|---|
| Hydrogen Pressure | 1 - 10 bar | 3 - 7 bar | Higher pressure within the optimal range can increase reaction rate and yield. google.com |
| Temperature | 0 - 60 °C | 20 - 40 °C | Moderate temperatures are preferred to balance reaction kinetics with the prevention of side reactions or racemization. google.com |
| Solvent | Lower alcohols | n-Propanol, Ethanol | Polar protic solvents facilitate the hydrogenation process effectively. google.com |
| Catalyst | Palladium on Carbon | 10% Pd/C | Catalyst loading and activity are critical for achieving high conversion and purity. google.com |
This interactive table summarizes typical optimization parameters for the synthesis of chiral pyrrolidine derivatives based on documented research. google.com
Beyond catalytic hydrogenation, the choice of chiral catalysts for other key transformations is a central aspect of optimization. The use of ruthenium-phosphine complexes, for example, has been shown to be highly effective in the asymmetric hydrogenation of β-keto-γ-lactams to produce β-hydroxy-γ-lactam intermediates with excellent stereoselectivity. researchgate.net
Table 2: Performance of Chiral Ru(II) Catalyst in Asymmetric Hydrogenation
| Catalyst | Substrate | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
|---|
| DM-SEGPHOS-Ru(II) complex | β-keto-γ-lactam | 73% (after recrystallization) | 98% | >99% |
This interactive table presents findings on the effectiveness of a specific chiral catalyst in achieving high yield and stereoselectivity. researchgate.net
The broader field of pyrrolidine synthesis has seen extensive efforts in optimizing various reaction types. Organocatalysis, for example, which utilizes small chiral organic molecules like L-proline, has emerged as a powerful tool. nih.gov The optimization of these reactions involves screening different catalysts, additives, and solvents to achieve high enantioselectivity in processes such as aldol (B89426) or Michael reactions that can be used to construct the pyrrolidine ring system. nih.govemorychem.science The goal is to create a transition state environment that strongly favors the formation of one enantiomer over the other. nih.gov
Ultimately, the optimization process is an empirical science, guided by mechanistic understanding. For the synthesis of this compound, a multi-parameter approach is required, where the interplay between catalyst, solvent, temperature, and substrates is carefully mapped to identify the conditions that provide the highest possible yield and enantiomeric purity.
Stereochemical Aspects and Optical Purity Assessment of R 3 Pyrrolidin 2 Yl Phenol Hydrochloride
Enantioselective Synthetic Routes and Diastereomeric Control
The synthesis of enantiomerically pure compounds like (R)-3-(Pyrrolidin-2-yl)phenol can be approached through several strategic routes. Enantioselective synthesis aims to create the desired enantiomer directly, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture. wikipedia.org Key strategies often involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.
One potential pathway is the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative. This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to direct the addition of hydrogen across the double bond, favoring the formation of the (R)-enantiomer.
Another powerful approach is the catalytic asymmetric α-arylation of an N-protected pyrrolidine (B122466). For instance, N-Boc-pyrrolidine can be deprotonated to form a chiral organolithium species, which is then coupled with an aryl halide in the presence of a palladium catalyst. The enantioselectivity is controlled by the chiral ligand complexed to the metal. acs.org A general representation of this approach is shown below:
Step 1: Enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base.
Step 2: Transmetalation with a zinc salt to generate a more stable organozinc reagent.
Step 3: Palladium-catalyzed cross-coupling with a protected 3-bromophenol (B21344) derivative.
Step 4: Deprotection of the Boc group and the phenol (B47542) protecting group to yield the final product.
Diastereomeric control becomes crucial when multiple chiral centers are present or created during a synthesis. While the target compound has only one stereocenter, synthetic intermediates may have more. In such cases, the reaction conditions are optimized to favor the formation of the desired diastereomer, which can then be converted to the final enantiomerically pure product.
Table 1: Comparison of Potential Enantioselective Synthetic Strategies
| Strategy | Description | Advantages | Challenges |
| Asymmetric Hydrogenation | Reduction of a prochiral pyrroline precursor using a chiral catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands). | High atom economy; can be highly enantioselective. | Substrate-specific catalyst development; potential for catalyst poisoning. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed in a later step. | Predictable stereochemical outcome; well-established methodology. | Requires additional steps for attachment and removal; not atom-economical. |
| Catalytic Asymmetric α-Arylation | Direct coupling of an N-protected pyrrolidine with an aryl halide using a chiral catalyst system (e.g., Pd-catalyzed). acs.org | Convergent and efficient route. acs.org | Requires careful optimization of catalyst, ligand, and reaction conditions. |
| Chiral Pool Synthesis | Use of readily available enantiopure starting materials, such as L-proline or its derivatives. | The stereocenter is pre-defined. | Limited availability of suitable starting materials; may require multiple synthetic steps. |
Chiral Resolution Techniques for Enantiomer Separation
When an enantioselective synthesis is not employed, a racemic mixture of 3-(Pyrrolidin-2-yl)phenol is produced. Chiral resolution is the process of separating this mixture into its individual (R) and (S) enantiomers. wikipedia.org
The most common method for resolving amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. mdpi.com This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the pure (R)-enantiomer.
Commonly used chiral resolving agents for amines include:
(+)-Tartaric acid
(-)-Mandelic acid
(+)-Camphorsulfonic acid
Another powerful technique for enantiomer separation is chiral chromatography. mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing one to travel through the column more slowly than the other, thus enabling their separation. nih.gov High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative technique for this purpose. nih.govmdpi.com
Table 2: Overview of Chiral Resolution Methods
| Technique | Principle of Separation | Typical Application | Considerations |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities using a chiral resolving agent, followed by fractional crystallization. wikipedia.org | Large-scale industrial separation. | Success is dependent on finding a suitable resolving agent and crystallization conditions; theoretical maximum yield is 50%. wikipedia.org |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. mdpi.com | Both analytical and preparative scale separations; high purity can be achieved. | Cost of chiral columns and solvents can be high for large-scale applications. |
| Kinetic Resolution | A chiral catalyst or reagent reacts at a faster rate with one enantiomer than the other, allowing for the separation of the unreacted enantiomer. chemrxiv.org | Can achieve very high enantiomeric excess for the unreacted substrate. | The reacted enantiomer is converted to a different product; maximum yield for the desired enantiomer is 50%. chemrxiv.org |
Methodologies for Quantifying Enantiomeric Excess and Optical Purity
After a chiral synthesis or resolution, it is essential to determine the success of the procedure by quantifying the enantiomeric composition of the product. Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers.
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of compounds like (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride. The sample is injected into an HPLC system equipped with a chiral column. The two enantiomers are separated and detected, and the e.e. is calculated from the relative areas of the two peaks in the chromatogram. mdpi.com Various types of CSPs are available, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are effective for a wide range of compounds. mdpi.com
Other methods for determining e.e. include:
Chiral Gas Chromatography (GC): Similar in principle to chiral HPLC but used for volatile compounds, often after derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer.
Capillary Electrophoresis (CE): This technique uses a chiral selector added to the buffer to achieve separation of enantiomers based on their different electrophoretic mobilities.
Optical purity is an older term that relates to the observed optical rotation of a sample compared to the known maximum rotation of a pure enantiomer. While historically important, it is now less commonly used for precise quantification than chromatographic methods because the relationship between concentration and rotation is not always linear and can be affected by impurities.
Table 3: Analytical Techniques for Enantiomeric Excess (e.e.) Determination
| Method | Principle | Advantages | Limitations |
| Chiral HPLC | Chromatographic separation on a chiral stationary phase. nih.gov | High accuracy and precision; widely applicable; direct measurement of enantiomer ratio. | Requires method development to find a suitable chiral column and mobile phase. |
| Chiral GC | Chromatographic separation of volatile derivatives on a chiral stationary phase. | High resolution and sensitivity. | Compound must be volatile or derivatized; potential for racemization during derivatization. |
| NMR Spectroscopy | Use of chiral shift or solvating agents to induce chemical shift differences between enantiomers. | Rapid analysis; no separation required. | Lower accuracy and sensitivity compared to chromatography; requires pure chiral reagents. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field in the presence of a chiral selector. | Requires very small sample volumes; high separation efficiency. | Lower concentration sensitivity than HPLC; method development can be complex. |
Chemical Reactivity and Advanced Derivatization of R 3 Pyrrolidin 2 Yl Phenol Hydrochloride
Oxidative and Reductive Transformations of the Phenolic Group
The phenolic group of (R)-3-(pyrrolidin-2-yl)phenol is susceptible to both oxidative and reductive transformations, leading to a variety of molecular structures.
Oxidative Transformations:
The phenolic hydroxyl group activates the aromatic ring, making it prone to oxidation. Under controlled conditions, oxidation can lead to the formation of quinone-type structures. For instance, phenols are readily oxidized to benzoquinones by various oxidizing agents. libretexts.org The oxidation of phenols can also lead to coupling reactions, forming biphenol or polyphenolic structures through the generation of phenoxy radicals. While specific studies on the oxidative coupling of (R)-3-(pyrrolidin-2-yl)phenol are not extensively documented, the general principles of phenol (B47542) oxidation suggest that such transformations are feasible.
Reductive Transformations:
The aromatic ring of the phenol can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of phenols to the corresponding cyclohexanols. google.comresearchgate.net This transformation typically requires a catalyst, such as nickel or palladium, and is conducted under a hydrogen atmosphere. mdpi.com The specific conditions, including temperature, pressure, and catalyst choice, can influence the efficiency and selectivity of the reduction.
Another important reductive transformation is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.comwikipedia.orgmasterorganicchemistry.combyjus.comslideshare.net This reaction reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. nrochemistry.comslideshare.net For a phenol, which contains an electron-donating hydroxyl group, the reduction pattern is predictable. masterorganicchemistry.com
Table 1: Reductive Transformations of the Phenolic Group
| Reaction Type | Reagents and Conditions | Product Type |
| Catalytic Hydrogenation | H₂, Ni or Pd catalyst, heat, pressure | Cyclohexanol derivative |
| Birch Reduction | Na or Li, liquid NH₃, alcohol (e.g., ethanol) | 1,4-Cyclohexadiene derivative |
Electrophilic Aromatic Substitution Reactions on the Phenol Ring
The hydroxyl group of the phenol is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. byjus.comwikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. saskoer.calibretexts.org The pyrrolidin-2-yl substituent at the meta position will also influence the regioselectivity of these reactions.
Nitration:
Nitration of phenols can be achieved using various nitrating agents. tandfonline.com The reaction with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com The regioselectivity can be influenced by the reaction conditions and the presence of other substituents. nih.gov For (R)-3-(pyrrolidin-2-yl)phenol, the incoming nitro group would be directed to the positions ortho and para to the hydroxyl group.
Halogenation:
Halogenation of phenols, such as bromination or chlorination, is also a facile reaction that generally does not require a Lewis acid catalyst due to the high reactivity of the phenol ring. byjus.com Reaction with bromine water, for example, often leads to polybromination. The pyrrolidinyl substituent will likely influence the steric hindrance and electronic environment of the ring, thus affecting the position of halogenation.
Friedel-Crafts Reactions:
Phenols can undergo Friedel-Crafts alkylation and acylation, although the Lewis acid catalyst can sometimes coordinate with the phenolic oxygen, deactivating the ring. However, under appropriate conditions, these reactions can proceed. The ortho and para positions relative to the hydroxyl group are the preferred sites of substitution.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Phenols
| Substituent | Activating/Deactivating | Directing Effect |
| -OH | Strongly Activating | ortho, para |
| Alkyl (e.g., pyrrolidinyl) | Activating | ortho, para |
Functional Group Modifications at the Pyrrolidine (B122466) Nitrogen and Ring Carbons
The pyrrolidine moiety of the compound offers numerous possibilities for functionalization, particularly at the secondary nitrogen atom and the ring carbons.
Modifications at the Pyrrolidine Nitrogen:
The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo a variety of reactions.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. researchgate.netmdpi.com This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine.
N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. researchgate.netsemanticscholar.orgnih.gov This reaction forms an amide linkage and can be used to introduce a wide range of functional groups. The synthesis of N-acetylated pyrrolidine derivatives is a common transformation. nih.gov
Modifications at the Pyrrolidine Ring Carbons:
While less reactive than the nitrogen atom, the carbon atoms of the pyrrolidine ring can also be functionalized. Methods for the synthesis of substituted pyrrolidines often involve multi-step sequences starting from precursors like proline or through cycloaddition reactions. organic-chemistry.org Functionalization of the pre-formed pyrrolidine ring can be more challenging but is achievable through various modern synthetic methods.
Synthesis of Analogs and Derivatives for Mechanistic Chemical Investigations
The synthesis of analogs and derivatives of (R)-3-(pyrrolidin-2-yl)phenol is a valuable tool for conducting mechanistic chemical investigations. By systematically modifying the structure of the molecule, researchers can gain insights into reaction mechanisms, structure-activity relationships, and the electronic and steric effects of different functional groups.
Synthesis of Analogs:
Analogs can be synthesized by introducing substituents at various positions on both the phenolic and pyrrolidinyl rings. For example, the synthesis of 3-substituted pyrrolidines has been reported and can serve as a template for creating a library of analogs. researchgate.net These analogs can then be used to study how changes in the electronic and steric properties of the molecule affect its reactivity in different chemical transformations.
Use in Mechanistic Studies:
Derivatives of (R)-3-(pyrrolidin-2-yl)phenol can be specifically designed for mechanistic studies. For instance, the synthesis of isotopically labeled compounds, such as those containing deuterium, can be used in kinetic isotope effect (KIE) studies. rsc.orgrsc.orgnih.govnih.govresearchgate.net The KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. For example, a study on a phenol-pyrrolidinofullerene utilized H/D exchange to determine the kinetic isotope effect of a proton-coupled electron transfer reaction. rsc.orgnih.gov
Table 3: Examples of Derivatives for Mechanistic Studies
| Derivative Type | Application in Mechanistic Studies |
| Isotopically Labeled (e.g., Deuterated) | Kinetic Isotope Effect (KIE) studies to probe reaction mechanisms. |
| Analogs with varying electronic properties | Structure-Activity Relationship (SAR) studies. |
| Conformationally restricted analogs | Investigating the role of molecular conformation in reactivity. |
R 3 Pyrrolidin 2 Yl Phenol Hydrochloride As a Key Synthetic Building Block
Integration into Complex Molecular Architectures
The rigid, chiral scaffold of (R)-3-(pyrrolidin-2-yl)phenol is a desirable feature for medicinal chemists and chemical biologists. The pyrrolidine (B122466) ring allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets, while the phenol (B47542) group provides a handle for further functionalization or can participate in key hydrogen bonding interactions.
Precursor Role in Heterocyclic Compound Synthesis
The pyrrolidine motif is a cornerstone in the structure of numerous biologically active compounds and natural products. nih.govorganic-chemistry.org As a substituted pyrrolidine, (R)-3-(pyrrolidin-2-yl)phenol hydrochloride serves as a valuable precursor for synthesizing more complex heterocyclic systems. The secondary amine of the pyrrolidine ring can undergo a variety of chemical transformations, such as N-alkylation, N-arylation, and acylation, to build larger, more intricate molecular frameworks.
For instance, the amine can be used as a nucleophile to construct fused ring systems or to append other cyclic moieties. The phenol group can be converted into an ether or ester, or participate in reactions like the Mannich reaction, further expanding the molecular diversity accessible from this starting material. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural analogy to proline and other 2-substituted pyrrolidines suggests its utility in synthesizing novel analogues of established pharmacologically active heterocyclic compounds. researchgate.net
Utility in Constructing Chiral Scaffolds for Chemical Biology Probes
Chemical biology probes are essential tools for interrogating biological systems. The efficacy of these probes often relies on their ability to interact with specific biomolecules in a stereoselective manner. The inherent chirality of this compound makes it an attractive starting point for the synthesis of such probes. nih.gov
The pyrrolidine scaffold provides a three-dimensional structure that can mimic peptide turns or other important biological recognition motifs. nih.gov By chemically modifying the phenol and amine groups, researchers can attach reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of target proteins. The defined stereochemistry of the parent molecule ensures that the resulting probe interacts with its biological target in a predictable orientation, which is critical for interpreting experimental results and understanding biological function.
Structure-Activity Relationship (SAR) Studies via Derivatization
Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure correlates with its biological activity. researchgate.net this compound is an ideal scaffold for such studies due to its two distinct functional groups, which can be independently modified to generate a library of analogues.
Derivatization of the phenolic hydroxyl group, for example by creating a series of ethers or esters, allows for the systematic probing of how size, electronics, and hydrogen-bonding capacity at this position affect biological activity. Similarly, the pyrrolidine nitrogen can be acylated, alkylated, or incorporated into other functional groups to explore the steric and electronic requirements of a given biological target. nih.govmdpi.com This systematic modification helps in identifying the key pharmacophoric features required for optimal potency and selectivity. rsc.org General strategies for the derivatization of phenols for analytical or biological purposes are well-established and can be readily applied to this scaffold. mdpi.comnih.govnih.gov
The table below illustrates a hypothetical SAR study based on the derivatization of the (R)-3-(pyrrolidin-2-yl)phenol scaffold, targeting a generic kinase enzyme.
| Compound ID | R1 (Phenol Modification) | R2 (Amine Modification) | Kinase Inhibition (IC₅₀, nM) |
|---|---|---|---|
| 1 | -H | -H | 580 |
| 2 | -CH₃ | -H | 450 |
| 3 | -H | -C(O)CH₃ | 210 |
| 4 | -CH₃ | -C(O)CH₃ | 150 |
| 5 | -H | -SO₂CH₃ | 320 |
| 6 | -C(O)Ph | -H | 620 |
| 7 | -CH₃ | -CH₂Ph | 95 |
Applications in the Development of Pyrrolidine-Based Chiral Organocatalysts
Asymmetric organocatalysis has emerged as a powerful tool in chemical synthesis, with chiral pyrrolidine derivatives, most notably proline, playing a central role. nih.gov These catalysts operate via the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates, guiding the approach of a reactant to one face of the intermediate, thereby inducing stereoselectivity.
This compound is a promising candidate for the development of new chiral organocatalysts. The core pyrrolidine secondary amine is the key catalytic moiety. The phenolic group offers a site for modification to fine-tune the catalyst's steric and electronic properties. For example, bulky groups could be attached to the phenol to enhance facial shielding of the reactive intermediate, potentially leading to higher enantioselectivities. The phenol's hydroxyl group itself could also act as a hydrogen-bond donor, helping to organize the transition state and improve stereocontrol. nih.gov
Catalysts derived from this scaffold could be applied to a wide range of asymmetric transformations, as summarized in the table below.
| Asymmetric Reaction | Catalyst Activation Mode | Potential Product |
|---|---|---|
| Aldol (B89426) Reaction | Enamine | Chiral β-hydroxy carbonyls |
| Michael Addition | Enamine / Iminium | Chiral 1,5-dicarbonyls or γ-nitro carbonyls |
| Mannich Reaction | Enamine | Chiral β-amino carbonyls |
| Diels-Alder Reaction | Iminium | Chiral cyclohexenes |
| α-Amination | Enamine | Chiral α-amino acids |
The development of catalysts from readily available chiral building blocks like this compound continues to be an active area of research, aiming to create more efficient, selective, and sustainable methods for the synthesis of enantiomerically pure compounds. researchgate.net
Theoretical and Computational Investigations of R 3 Pyrrolidin 2 Yl Phenol Hydrochloride
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride, methods like Density Functional Theory (DFT) are employed to determine its most stable three-dimensional arrangement of atoms. wisdomlib.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The resulting optimized geometry is crucial for understanding how the molecule interacts with its environment.
The electronic structure of the molecule can also be elucidated through these studies. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. wisdomlib.orgnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. For phenolic compounds, the electronic properties are often linked to their antioxidant activity. tandfonline.com
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interactions and potential sites for chemical reactions.
A hypothetical data table of calculated quantum chemical parameters for (R)-3-(Pyrrolidin-2-yl)phenol is presented below, illustrating the type of information that can be obtained.
| Parameter | Calculated Value | Significance |
| Total Energy | -552.3 Hartree | Thermodynamic stability |
| HOMO Energy | -6.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Polarity and intermolecular interactions |
Conformational Analysis and Energy Landscape Mapping
The flexibility of the pyrrolidine (B122466) ring and the rotation of the phenol (B47542) group give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The pyrrolidine ring typically adopts two main puckered conformations: the "endo" and "exo" envelopes. nih.gov The substitution at the C-4 position is known to influence this puckering. nih.gov
Computational methods can systematically explore the conformational space of the molecule by rotating torsion angles and calculating the corresponding energies. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to the most stable conformations. Understanding the relative populations of these conformers at a given temperature is crucial, as the biological activity of a molecule can be dependent on a specific conformation. For N-substituted pyrrolidines, even weak intramolecular hydrogen bonds can influence the conformational preferences. researchgate.net
Computational Prediction of Reactivity and Mechanistic Pathways
Theoretical methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of reactions it may undergo. nih.govnih.govacs.org Reactivity indices derived from quantum chemical calculations, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
For instance, the phenolic hydroxyl group is a potential site for oxidation, which is relevant to its antioxidant properties. The nitrogen atom in the pyrrolidine ring is a potential nucleophile. Computational studies can model the reaction pathways of, for example, N-alkylation or O-acylation, by identifying the transition state structures and calculating the activation energies. This information is vital for understanding the molecule's metabolic fate and for designing synthetic routes to its derivatives. researchgate.net
Application of Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the structural features of molecules with their physicochemical properties. tandfonline.commdpi.com For a series of related compounds, QSPR can be a powerful tool for predicting properties without the need for extensive experimental measurements.
In the context of this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), and antioxidant activity. tandfonline.comnih.govmdpi.com This would involve calculating a set of molecular descriptors for a series of phenolic pyrrolidine derivatives and then using statistical methods to build a regression model that links these descriptors to the experimentally measured property. Such models can guide the design of new derivatives with improved properties. tandfonline.com
Below is a hypothetical table illustrating the types of descriptors that could be used in a QSPR model for predicting antioxidant activity.
| Descriptor Type | Example Descriptor | Relevance to Antioxidant Activity |
| Constitutional | Molecular Weight | General size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Geometrical | Molecular Surface Area | Interaction with the environment |
| Quantum Chemical | HOMO Energy | Ability to donate electrons to free radicals |
| Electronic | Dipole Moment | Polarity and interaction with radicals |
In Silico Modeling of Molecular Interactions with Biological Targets for Mechanistic Elucidation
To understand the pharmacological effects of this compound, it is essential to identify its biological targets and understand how it interacts with them at a molecular level. nih.gov In silico techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in this regard. nih.govresearchgate.netresearchgate.netbiointerfaceresearch.com
Molecular docking predicts the preferred binding orientation of the molecule (the ligand) within the active site of a biological target, such as a receptor or an enzyme. researchgate.net The docking score provides an estimate of the binding affinity. This can be used to screen a library of potential targets and to identify the most likely candidates. For pyrrolidine derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes. nih.gov
Once a plausible binding mode is identified, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-target complex over time. stanford.edunih.govresearchgate.netnih.gov MD simulations provide insights into the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and any conformational changes that may occur upon binding. researchgate.netcore.ac.uk This detailed understanding of the molecular interactions is crucial for elucidating the mechanism of action and for the rational design of more potent and selective analogs. scispace.comresearchgate.net
Advanced Analytical Methodologies for Characterization and Quality Control of R 3 Pyrrolidin 2 Yl Phenol Hydrochloride
Chromatographic Techniques for Separation, Purity, and Stereoisomeric Assessment
Chromatographic methods are central to the separation and analysis of complex mixtures, making them ideal for assessing the purity and enantiomeric composition of (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For chiral molecules, the use of Chiral Stationary Phases (CSPs) is crucial for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for this purpose. nih.govsemanticscholar.org The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as ethanol or isopropanol, significantly influences the retention and resolution of the enantiomers. researchgate.netnih.gov Additives like triethylamine may be incorporated to improve peak shape and resolution. researchgate.net Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation of the (R) and (S)-enantiomers. researchgate.netresearchgate.net In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral stationary phase. juniperpublishers.com
Table 1: Illustrative HPLC-CSP Conditions for Pyrrolidine (B122466) Derivatives
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Ethanol (98:2, v/v) with 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
This table provides an example of typical starting conditions for the chiral separation of pyrrolidine-containing compounds. Method optimization is essential for specific analytes.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.cz Since this compound is a salt and possesses polar functional groups (hydroxyl and secondary amine), it is not directly amenable to GC analysis. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net
Common derivatization strategies for compounds with active hydrogens, such as those in hydroxyl and amine groups, include silylation, acylation, and alkylation. gcms.czresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups, thereby reducing polarity and increasing volatility. sigmaaldrich.com Acylation with reagents like trifluoroacetic anhydride reacts with amines and phenols to form stable derivatives. gcms.cz Another approach is alkylation, for instance, using pentafluorobenzyl bromide (PFBBr) to form ether derivatives of the phenolic group. researchgate.netepa.gov
Once derivatized, the volatile analyte can be separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase. The choice of detector depends on the derivative formed; a Flame Ionization Detector (FID) is commonly used, while an Electron Capture Detector (ECD) is highly sensitive to halogenated derivatives like those formed with PFBBr. epa.gov
Table 2: Common Derivatization Reagents for GC Analysis of Phenols and Amines
| Derivatization Type | Reagent | Functional Groups Targeted |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH |
| Acylation | Trifluoroacetic anhydride (TFAA) | -OH, -NH |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | -OH |
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and composition of a compound, serving as essential tools for identity confirmation and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
In the ¹H NMR spectrum of (R)-3-(Pyrrolidin-2-yl)phenol, distinct signals would be expected for the aromatic protons of the phenol (B47542) ring, the methine proton at the chiral center (C2 of the pyrrolidine ring), and the methylene protons of the pyrrolidine ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide valuable information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. policija.si
COSY experiments identify proton-proton couplings, helping to trace the spin systems within the molecule, such as the protons on the pyrrolidine ring.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular framework.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of 3-(Pyrrolidin-2-yl)phenol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 | 110 - 160 |
| Pyrrolidine CH (C2) | 3.5 - 4.5 | 55 - 65 |
| Pyrrolidine CH₂ | 1.5 - 3.5 | 25 - 55 |
Note: These are approximate ranges. Actual chemical shifts can vary depending on the solvent and the presence of the hydrochloride salt.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For (R)-3-(Pyrrolidin-2-yl)phenol, the molecular ion peak would correspond to the mass of the protonated molecule [M+H]⁺.
The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve cleavage of the pyrrolidine ring and the bond connecting the pyrrolidine and phenol moieties. researchgate.netlibretexts.org For instance, α-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. libretexts.org The phenol group can also undergo characteristic fragmentations. youtube.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This level of accuracy allows for the determination of the elemental composition of the molecule and its fragments, which is a powerful tool for confirming the chemical formula and identifying unknown impurities. nih.gov
Table 4: Key Mass Spectrometry Data for 3-(Pyrrolidin-2-yl)phenol
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Monoisotopic Mass | 163.0997 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 164.1070 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the different functional groups:
A broad O-H stretching band for the phenolic hydroxyl group.
N-H stretching bands for the secondary amine hydrochloride.
C-H stretching bands for the aromatic and aliphatic C-H bonds.
C=C stretching bands for the aromatic ring.
C-N and C-O stretching bands.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenolic chromophore in (R)-3-(Pyrrolidin-2-yl)phenol would give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these absorption maxima (λ_max) can be used for quantitative analysis and to confirm the presence of the aromatic system.
Chemical Derivatization Strategies for Enhanced Analytical Detection and Resolution
The analytical characterization and quality control of this compound present unique challenges due to its stereochemistry and the presence of two reactive functional groups: a secondary amine within the pyrrolidine ring and a phenolic hydroxyl group. Chemical derivatization is a powerful strategy employed to overcome these challenges by converting the analyte into a more suitable form for analysis, thereby enhancing detection sensitivity, improving chromatographic resolution, and enabling the determination of enantiomeric purity. Derivatization can modify the compound's volatility for gas chromatography (GC) or alter its polarity and spectroscopic properties for high-performance liquid chromatography (HPLC).
The choice of derivatization strategy is dictated by the analytical technique to be used and the specific analytical goal, such as improving detection limits or resolving enantiomers. For this compound, derivatization can be targeted at the secondary amine, the phenolic hydroxyl group, or both simultaneously.
Strategies for Enantiomeric Resolution
A primary concern in the quality control of this compound is the quantification of its enantiomeric purity. This is typically achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated using standard achiral chromatographic techniques.
Derivatization with Marfey's Reagent
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogs are widely used for the chiral resolution of primary and secondary amines. researchgate.netnih.gov The reagent reacts with the secondary amine of the pyrrolidine ring to form stable diastereomeric derivatives that can be readily separated by reverse-phase HPLC and detected by UV-Vis spectroscopy due to the strong chromophore in the reagent. researchgate.net
The general reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the secondary amine of the pyrrolidinyl moiety under mild alkaline conditions. The resulting L-alanine amide derivatives of the (R) and (S)-enantiomers of 3-(pyrrolidin-2-yl)phenol will have different retention times on a standard C18 column. juniperpublishers.com
| Parameter | Condition |
| Derivatizing Agent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) |
| Reaction Conditions | Acetone/Water, NaHCO₃ buffer, 40-65°C, 1-2 hours |
| Analytical Technique | Reverse-Phase HPLC-UV |
| Typical Column | C18 (e.g., ODS-Hypersil) |
| Detection Wavelength | ~340 nm |
| Expected Outcome | Baseline separation of the diastereomers, enabling quantification of enantiomeric excess. juniperpublishers.comsci-hub.box |
| Table 1: Representative conditions for the derivatization of a chiral secondary amine with Marfey's reagent, based on analogous compounds. |
Derivatization with Mosher's Acid Chloride
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is another effective CDA. nih.govspringernature.com Its acid chloride form, (+)- or (-)-MTPA-Cl, reacts with both secondary amines and alcohols (phenols) to form diastereomeric amides and esters, respectively. researchgate.net This dual reactivity allows for the potential derivatization of both functional groups in this compound.
The formation of Mosher's amides at the pyrrolidine nitrogen or Mosher's esters at the phenolic hydroxyl group introduces a chiral center of known configuration, leading to diastereomers that can be separated by HPLC or even distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. springernature.comresearchgate.net
| Parameter | Condition |
| Derivatizing Agent | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) |
| Reaction Conditions | Anhydrous aprotic solvent (e.g., Dichloromethane), Pyridine or Triethylamine catalyst, Room temperature, 2-4 hours |
| Analytical Technique | Reverse-Phase HPLC-UV/MS or ¹H-NMR |
| Typical Column | C18 or Silica Gel |
| Detection | UV at ~254 nm or Mass Spectrometry |
| Expected Outcome | Formation of stable diastereomeric amides/esters, allowing for enantiomeric purity determination. researchgate.net |
| Table 2: General conditions for the derivatization of a chiral secondary amine/alcohol with Mosher's acid chloride, based on established protocols. |
Strategies for Enhanced Detection in Gas Chromatography (GC)
For GC analysis, derivatization is essential to increase the volatility and thermal stability of polar compounds like this compound.
Silylation
Silylation is a common derivatization technique where an active hydrogen in a hydroxyl or amino group is replaced by a trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with both the phenolic hydroxyl and the secondary amine groups to form their respective TMS-ether and TMS-amine derivatives. researchgate.netnih.gov This dual derivatization significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC-MS analysis. researchgate.net
The resulting derivatives are more thermally stable and produce sharp, symmetrical peaks in the chromatogram. phenomenex.com Mass spectrometry of the TMS derivatives often yields characteristic fragmentation patterns that can aid in structural confirmation.
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | Anhydrous solvent (e.g., Acetonitrile, Pyridine), 60-80°C, 30-60 minutes |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Typical Column | Non-polar capillary column (e.g., DB-5MS) |
| Detection | Mass Spectrometry (Electron Ionization - EI) |
| Expected Outcome | Formation of a volatile, thermally stable di-TMS derivative suitable for GC analysis, with enhanced peak shape and sensitivity. researchgate.net |
| Table 3: Typical conditions for the silylation of phenolic and amino compounds for GC-MS analysis. |
Strategies for Enhanced Detection in High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is often employed to introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability, especially at trace levels.
Acylation
Acylation involves the reaction of the amine and phenol groups with an acylating agent, such as an acyl chloride or anhydride. colostate.edu Using a reagent that contains a strong chromophore, like benzoyl chloride or dansyl chloride, can significantly improve UV or fluorescence detection limits. researchgate.net
For this compound, a dual acylation could be performed to form an N-benzoyl, O-benzoyl derivative. This would not only increase the UV response but also increase the hydrophobicity of the molecule, potentially improving its retention and resolution in reverse-phase HPLC.
| Parameter | Condition |
| Derivatizing Agent | Benzoyl Chloride or Dansyl Chloride |
| Reaction Conditions | Aqueous alkaline solution (e.g., NaOH or NaHCO₃ buffer) or aprotic solvent with a base (e.g., Pyridine), Room temperature |
| Analytical Technique | Reverse-Phase HPLC with UV or Fluorescence Detection |
| Typical Column | C18 |
| Detection | UV at ~230 nm (Benzoyl) or Fluorescence (Ex/Em ~335/520 nm for Dansyl) |
| Expected Outcome | Significant enhancement in detection sensitivity and improved chromatographic behavior. researchgate.net |
| Table 4: Illustrative conditions for acylation of amino-phenolic compounds for enhanced HPLC detection. |
Q & A
Q. How does the (R)-configuration influence the compound’s interaction with biological targets compared to the (S)-enantiomer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
